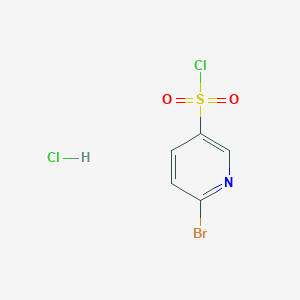

6-Bromopyridine-3-sulfonyl chloride hydrochloride

Description

6-Bromopyridine-3-sulfonyl chloride hydrochloride (CAS: 886371-20-6) is a halogenated sulfonyl chloride derivative with a molecular formula of C₅H₃BrClNO₂S and a molecular weight of 256.50 g/mol . It is primarily used as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

6-bromopyridine-3-sulfonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO2S.ClH/c6-5-2-1-4(3-8-5)11(7,9)10;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOHVOIATKZUAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)Cl)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrCl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Synthetic Procedure

| Step | Reagents & Conditions | Chemical Transformation | Notes |

|---|---|---|---|

| 1 | 6-bromopyridine, chlorosulfonic acid | Introduction of sulfonyl chloride group at the 3-position of the pyridine ring | Reaction typically conducted under controlled temperature to avoid over-sulfonation |

| 2 | Product from Step 1, hydrochloric acid | Formation of hydrochloride salt | Ensures product stability and facilitates isolation |

Step 1: Sulfonation and Chlorination

- Reagent: Chlorosulfonic acid is added slowly to 6-bromopyridine, typically under cooling to control exothermicity.

- Reaction: The mixture is stirred, allowing the introduction of the sulfonyl chloride group at the 3-position of the pyridine ring.

- Isolation: The crude sulfonyl chloride is isolated by precipitation or extraction, depending on solvent choice.

Step 2: Formation of Hydrochloride Salt

- Reagent: The sulfonyl chloride intermediate is treated with hydrochloric acid.

- Reaction: The hydrochloride salt forms, often as a precipitate.

- Purification: The product is filtered, washed, and dried under reduced pressure to yield pure 6-bromopyridine-3-sulfonyl chloride hydrochloride.

Data Table: Key Preparation Parameters

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Starting material | 6-bromopyridine | Commercially available |

| Sulfonating agent | Chlorosulfonic acid | Highly reactive, handle with care |

| Acid for salt formation | Hydrochloric acid | Concentrated HCl used for efficient conversion |

| Reaction temperature | 0–25°C (Step 1) | Cooling recommended during acid addition |

| Reaction time | 1–4 hours (Step 1) | Monitored by TLC or other analytical methods |

| Yield (overall) | 60–80% (literature range) | Dependent on purity and workup efficiency |

| Product appearance | Off-white to pale solid | Hygroscopic; store in dry, sealed container |

Summary Table: Preparation Overview

| Step | Reagent(s) | Main Transformation | Key Considerations |

|---|---|---|---|

| 1 | Chlorosulfonic acid | Sulfonyl chloride introduction | Temperature control, slow addition |

| 2 | Hydrochloric acid | Hydrochloride salt formation | Efficient mixing, product isolation |

Chemical Reactions Analysis

Types of Reactions

6-Bromopyridine-3-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions typically require an inert atmosphere and low temperatures to prevent decomposition .

Major Products Formed

The major products formed from reactions with this compound depend on the specific reagents used. For example, reactions with amines can produce sulfonamide derivatives .

Scientific Research Applications

Synthesis of Sulfonamide Derivatives

6-Bromopyridine-3-sulfonyl chloride hydrochloride is primarily used as a reagent in the formation of sulfonamide derivatives. These derivatives are crucial in medicinal chemistry due to their antibacterial properties and role as enzyme inhibitors . The sulfonamide group is a key feature in many pharmaceuticals, making this compound valuable for drug discovery.

Intermediate in Drug Development

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents, including:

- Vonoprazan : A potassium-competitive acid blocker used for treating gastroesophageal reflux disease (GERD). The synthesis of vonoprazan involves the use of pyridine sulfonyl chlorides, where this compound plays a pivotal role .

Reagent in Organic Synthesis

In addition to its role in drug synthesis, this compound is utilized as a versatile reagent in organic chemistry. It facilitates various reactions such as:

- Nucleophilic substitution reactions : Where it reacts with amines to form sulfonamides.

- Formation of heterocycles : The bromine atom can be substituted or eliminated to create diverse heterocyclic compounds .

Case Study 1: Synthesis of Vonoprazan

A notable application of this compound is its use in the synthesis of vonoprazan. Research indicates that the compound can be efficiently converted into the desired sulfonamide through a series of nucleophilic substitutions, demonstrating high yields and selectivity . This process exemplifies the compound's importance in developing new therapeutic agents.

Case Study 2: Environmental Impact and Safety

The synthesis methods involving this compound have been evaluated for environmental safety and efficiency. Recent advancements include the use of microchannel reactors that enhance reaction conditions while minimizing hazardous waste. This method not only improves yield but also addresses safety concerns associated with traditional batch processes .

Comparative Analysis of Synthesis Methods

| Method | Yield | Safety Concerns | Environmental Impact |

|---|---|---|---|

| Traditional Batch Synthesis | Up to 90% | High (use of hazardous chemicals) | Significant waste |

| Microchannel Reactor Synthesis | Over 90% | Low (milder conditions) | Reduced waste |

Mechanism of Action

The mechanism of action of 6-Bromopyridine-3-sulfonyl chloride hydrochloride involves its ability to react with nucleophiles, forming stable sulfonamide derivatives. These reactions often target specific molecular pathways and enzymes, making the compound useful in the study of enzyme inhibitors and other biological processes.

Comparison with Similar Compounds

Key Properties:

- Storage : Requires an inert atmosphere and storage at -20°C to maintain stability .

- Hazard Profile : Classified under Packing Group III (UN# 3261) with hazard statements including H302 (harmful if swallowed) , H314 (causes severe skin burns/eye damage) , and H335 (may cause respiratory irritation) .

- Precautionary Measures : Safety protocols emphasize the use of protective equipment (P280) and immediate medical attention in case of exposure (P310) .

Comparison with Similar Compounds

Below is a comparative overview of key sulfonyl chloride derivatives:

Table 1: Comparative Analysis of Sulfonyl Chlorides

Key Observations:

Reactivity: The bromine substituent in 6-Bromopyridine-3-sulfonyl chloride enhances electrophilicity compared to non-halogenated analogs like pyridine-2-sulfonyl chloride, making it more reactive in nucleophilic substitution reactions. Methanesulfonyl chloride lacks aromatic stabilization, leading to lower thermal stability but faster hydrolysis rates.

Storage Stability :

- 6-Bromopyridine-3-sulfonyl chloride requires stricter storage conditions (-20°C) compared to room-temperature-stable compounds like 4-nitrobenzenesulfonyl chloride, likely due to its sensitivity to moisture and heat .

Hazard Profile :

- Halogenated sulfonyl chlorides (e.g., 6-Bromopyridine-3-sulfonyl chloride) exhibit broader hazard profiles (e.g., oral toxicity, H302) compared to simpler derivatives like methanesulfonyl chloride, which primarily pose acute inhalation risks (H331).

Research Findings and Limitations

- Synthetic Utility: 6-Bromopyridine-3-sulfonyl chloride’s bromine atom enables regioselective functionalization, a feature absent in non-halogenated analogs. This property is critical in designing targeted kinase inhibitors .

- Gaps in Data : The provided evidence lacks explicit comparative studies on solubility, reaction kinetics, or biological activity. Further research is needed to quantify its advantages over analogs like pyridine-3-sulfonyl chloride or 5-bromo-thiophene-2-sulfonyl chloride.

Biological Activity

6-Bromopyridine-3-sulfonyl chloride hydrochloride is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound is characterized by its reactive sulfonyl chloride functional group, which can undergo various chemical reactions, making it a valuable intermediate in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

- Molecular Formula : C6H5BrClNO2S

- Molecular Weight : 252.54 g/mol

- CAS Number : 1266693-63-3

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles, such as amino acids in proteins. This reactivity allows it to inhibit specific enzymes or receptors, influencing various biological pathways. The bromine atom enhances the electrophilicity of the sulfonyl chloride, facilitating nucleophilic attack and subsequent modification of target biomolecules.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to possess antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Bromopyridine-3-sulfonyl chloride | Escherichia coli | 6.72 mg/mL |

| 6-Bromopyridine-3-sulfonyl chloride | Staphylococcus aureus | 6.63 mg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents .

Anti-inflammatory Activity

In vivo studies have indicated that sulfonamide derivatives can exhibit anti-inflammatory effects. For example, compounds derived from similar structures have shown efficacy in reducing carrageenan-induced edema in animal models, suggesting potential therapeutic applications in inflammatory diseases.

| Compound | Edema Reduction (%) at 1h | Edema Reduction (%) at 2h | Edema Reduction (%) at 3h |

|---|---|---|---|

| Sulfonamide derivative A | 94.69% | 89.66% | 87.83% |

This highlights the potential for this compound to be explored further for its anti-inflammatory properties .

Antioxidant Activity

The antioxidant capacity of related sulfonamide compounds has been evaluated using various assays, demonstrating their ability to scavenge free radicals effectively. For instance, compounds were tested against DPPH radicals, showing promising results compared to standard antioxidants like Vitamin C.

Case Studies

- Synthesis and Biological Evaluation : A study synthesized a series of benzenesulphonamides derived from sulfonyl chlorides and evaluated their biological activities. The results indicated that these compounds exhibited significant antimicrobial and anti-inflammatory activities, paving the way for further exploration of their derivatives .

- Complexation Studies : Research involving the coordination of sulfonamide derivatives with metal ions (e.g., zinc and copper) revealed enhanced bioactivity against specific pathogens. Such complexes demonstrated improved antimicrobial properties compared to their uncoordinated counterparts .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 6-Bromopyridine-3-sulfonyl chloride hydrochloride to ensure its stability during experimental use?

- Methodological Answer : Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at temperatures between 2–8°C. Desiccants such as silica gel should be included to minimize hydrolysis of the sulfonyl chloride group. Prolonged exposure to moisture or elevated temperatures can lead to decomposition, as sulfonyl chlorides are highly reactive toward nucleophiles like water .

Q. What spectroscopic techniques are most effective for characterizing this compound post-synthesis?

- Methodological Answer :

- ¹H/¹³C NMR : Look for distinct aromatic proton signals (δ ~7.5–9.0 ppm) and carbon shifts corresponding to the bromine and sulfonyl chloride substituents.

- FT-IR : Confirm the presence of S=O stretching vibrations (~1350–1200 cm⁻¹) and C-Br stretches (~650 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Identify the molecular ion peak [M+H]⁺ and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- Elemental Analysis : Verify stoichiometry (C, H, N, S, Cl, Br) to confirm purity >95% .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.

- In case of exposure, rinse eyes with water for 15 minutes (remove contact lenses if applicable) and seek medical attention .

- Avoid contact with bases or nucleophiles (e.g., amines, alcohols) to prevent uncontrolled exothermic reactions .

Advanced Research Questions

Q. How can researchers mitigate competing side reactions when employing this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Temperature Control : Maintain reactions at 0–25°C to suppress hydrolysis or elimination pathways.

- Solvent Selection : Use anhydrous aprotic solvents (e.g., DCM, THF) to stabilize intermediates.

- Base Optimization : Employ non-nucleophilic bases (e.g., DIPEA, NaHCO₃) to deprotonate without competing with substitution.

- Monitoring : Use TLC or in-situ FT-IR to detect early-stage byproducts and adjust reaction conditions dynamically.

Q. How does the presence of bromine and sulfonyl chloride groups influence regioselectivity in functionalization reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing sulfonyl chloride group directs electrophilic attacks to the meta position, while bromine exerts ortho/para-directing effects. Computational modeling (e.g., DFT) can predict dominant regioselectivity in cross-coupling reactions.

- Steric Considerations : Steric hindrance at the 6-position (bromine) may favor reactivity at the 3-position (sulfonyl chloride) in SNAr reactions. Validate via comparative experiments with substituted analogs .

Q. What strategies resolve contradictions in reported reactivity data for this compound in Suzuki-Miyaura couplings?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to address variability in coupling efficiency.

- Ligand Effects : Bulky ligands (e.g., SPhos) may enhance turnover by stabilizing oxidative addition intermediates.

- Data Reconciliation : Cross-reference reaction yields with variables like solvent polarity, boronic acid stoichiometry, and degassing protocols to identify critical parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.